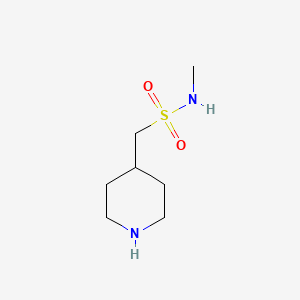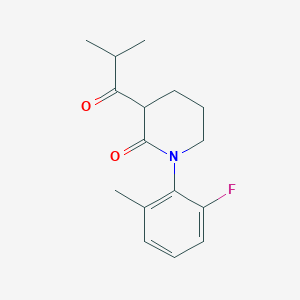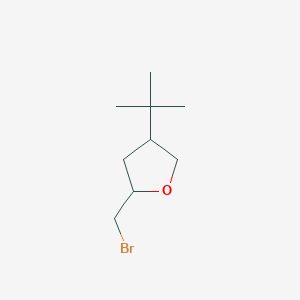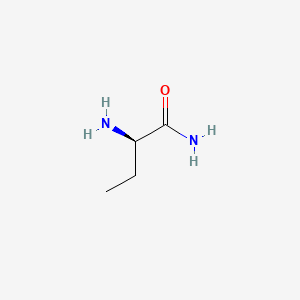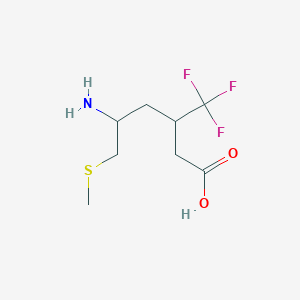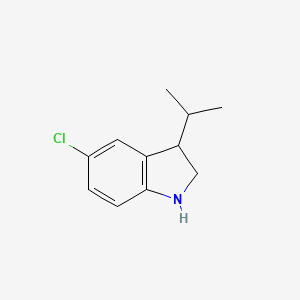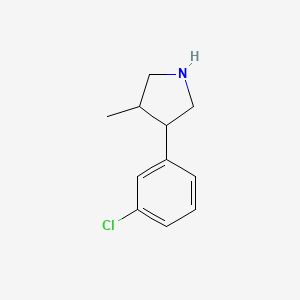![molecular formula C12H15NO2 B13221082 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is known for its unique structure, which includes a cyclobutanone ring attached to a phenoxymethyl group and an aminomethyl group. It is primarily used in research and development due to its reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(aminomethyl)phenol with cyclobutanone in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenoxymethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenol: Shares the aminomethyl group but lacks the cyclobutanone ring.
Cyclobutanone: Contains the cyclobutanone ring but lacks the phenoxymethyl and aminomethyl groups.
Phenoxymethylcyclobutane: Contains the phenoxymethyl group and cyclobutane ring but lacks the aminomethyl group.
Uniqueness
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for research and development, offering opportunities for the synthesis of novel molecules and the exploration of new chemical and biological activities .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[[4-(aminomethyl)phenoxy]methyl]cyclobutan-1-one |
InChI |
InChI=1S/C12H15NO2/c13-7-9-1-3-12(4-2-9)15-8-10-5-11(14)6-10/h1-4,10H,5-8,13H2 |
InChI Key |
OXEUDBXFTNBLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)COC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



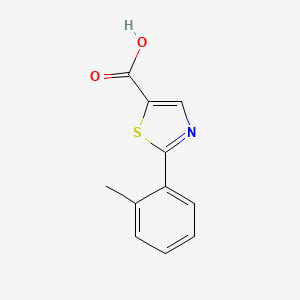
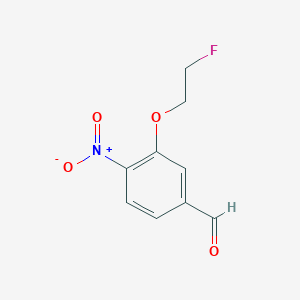
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)
